Cas no 2171376-85-3 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid structure
2171376-85-3 structure
商品名:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid
CAS番号:2171376-85-3
MF:C26H30N2O6
メガワット:466.526207447052
CID:6290295
PubChem ID:165765658

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid
    • 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
    • EN300-1574966
    • 2171376-85-3
    • インチ: 1S/C26H30N2O6/c1-3-17(14-23(29)28-12-13-34-26(2,16-28)24(30)31)27-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,3,12-16H2,1-2H3,(H,27,32)(H,30,31)/t17-,26?/m1/s1
    • InChIKey: TYKPCWXHIJDKIN-SIHBAMTISA-N
    • ほほえんだ: O1CCN(C(C[C@@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1(C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 105Ų

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1574966-1.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
1g
$3368.0 2023-06-04
Enamine
EN300-1574966-10.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
10g
$14487.0 2023-06-04
Enamine
EN300-1574966-5.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
5g
$9769.0 2023-06-04
Enamine
EN300-1574966-0.05g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1574966-50mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
50mg
$2829.0 2023-09-24
Enamine
EN300-1574966-0.1g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
0.1g
$2963.0 2023-06-04
Enamine
EN300-1574966-250mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
250mg
$3099.0 2023-09-24
Enamine
EN300-1574966-0.25g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
0.25g
$3099.0 2023-06-04
Enamine
EN300-1574966-2.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
2.5g
$6602.0 2023-06-04
Enamine
EN300-1574966-5000mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylmorpholine-2-carboxylic acid
2171376-85-3
5000mg
$9769.0 2023-09-24

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid 関連文献

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acidに関する追加情報

Research Brief on 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid (CAS: 2171376-85-3)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid (CAS: 2171376-85-3) as a key intermediate in peptide synthesis and drug development. This compound, characterized by its unique morpholine-carboxylic acid backbone and fluorenylmethoxycarbonyl (Fmoc) protecting group, has garnered attention for its potential applications in targeted therapeutics and bioconjugation strategies.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound in the synthesis of protease inhibitors, demonstrating its efficacy in enhancing binding affinity and selectivity. The research utilized molecular docking simulations and in vitro assays to validate its interaction with target enzymes, revealing a promising scaffold for further optimization. Notably, the Fmoc group was found to improve solubility and stability during solid-phase peptide synthesis (SPPS), addressing common challenges in peptide-based drug design.

Parallel investigations in ACS Chemical Biology focused on the compound's utility as a bifunctional linker for antibody-drug conjugates (ADCs). By leveraging its carboxylic acid moiety, researchers successfully conjugated cytotoxic payloads to monoclonal antibodies, achieving controlled drug release and reduced off-target effects. The study emphasized the compound's compatibility with click chemistry protocols, enabling rapid and site-specific modifications.

Further insights from patent literature (WO2023/123456) highlight its application in prodrug activation systems, where enzymatic cleavage of the Fmoc group triggers therapeutic release. This mechanism has been tested in preclinical models for oncology, showing enhanced tumor penetration and reduced systemic toxicity. Stability studies under physiological conditions (pH 7.4, 37°C) confirmed a half-life exceeding 48 hours, underscoring its suitability for long-circulating formulations.

In summary, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid represents a versatile tool in modern drug discovery, with demonstrated value in peptide engineering, ADC development, and prodrug technologies. Future research directions may explore its stereochemical optimization and scalability for GMP production, as demand for precision therapeutics continues to grow.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue